Superior Endogenous Interferon Induction vs. Gamma-Isomer (γ-Glu-Trp)
In a patent-specified comparison, alpha-Glutamyltryptophan (α-Glu-Trp) demonstrates superior efficacy as an inducer of endogenous interferon compared to its structural isomer, gamma-Glutamyltryptophan (γ-Glu-Trp) [1]. This differential activity underpins the selection of α-Glu-Trp in pharmaceutical formulations targeting viral infections, as the enhanced interferon response correlates with a more robust antiviral state [1].
| Evidence Dimension | Endogenous Interferon Induction Potency |
|---|---|
| Target Compound Data | Effective as an endogenous interferon inducer |
| Comparator Or Baseline | gamma-Glutamyltryptophan (γ-Glu-Trp) |
| Quantified Difference | Qualitatively stated as 'more effective' (Wirksamer) in the patent specification |
| Conditions | In vivo/vitro assessment as per patent EP2918282A1 for viral disease treatment |
Why This Matters
Procuring the alpha-isomer is essential for studies requiring maximal stimulation of the host's intrinsic interferon pathway, a key metric for antiviral drug development.
- [1] European Patent EP2918282A1. Pharmaceutical agent for the treatment of viral diseases, such as influenza. 2015. View Source
